![molecular formula C10H14N2O2 B1406404 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide CAS No. 1690060-68-4](/img/structure/B1406404.png)

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Descripción general

Descripción

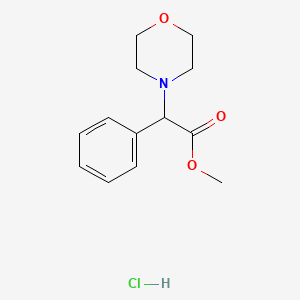

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a compound that has been studied for its potential applications in various scientific research fields. It is a white powder with a molecular weight of 201.27 g/mol and a melting point of 58-60 °C. It is an amide derivative of benzamide, an organic compound with the formula C6H5CONH2. It is also known as 3-aminobenzamide, 3-aminobenzoic acid amide, and 3-aminobenzoic acid amide.

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application Summary : Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- Field : Pharmaceutical Chemistry

- Application Summary : An ion-associate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

- Methods : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

- Results : The complex was examined for antibacterial activity. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .

Antioxidant and Antibacterial Activities

Synthesis of Ion-Associate Complex

- Field : Medicinal Chemistry

- Application Summary : Benzamide compounds, such as N-(3-Amino-4-methylphenyl)benzamide, have a wide range of applications in medicinal chemistry. They are crucial raw materials and intermediates in the synthesis of many drug candidates .

- Methods : The specific methods of application or experimental procedures would depend on the particular drug candidate being synthesized. Typically, this involves various chemical reactions under controlled conditions .

- Results : The results or outcomes obtained would also depend on the specific drug candidate. In general, the synthesis of therapeutic agents involves the production of a compound with desired medicinal properties .

- Field : Industrial Chemistry

- Application Summary : Amide compounds, including benzamides, are widely used in industries such as paper, plastic, rubber, and agriculture .

- Methods : The methods of application would vary depending on the specific industry. For example, in the plastic industry, amides might be used as plasticizers, which are added to plastics to increase their flexibility, transparency, durability, and longevity .

- Results : The results would depend on the specific application. In general, the use of amides in these industries can improve the properties and performance of various products .

Synthesis of Therapeutic Agents

Industrial Applications

- Field : Chemical Engineering

- Application Summary : Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

- Methods : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

- Results : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

- Field : Pharmaceutical Industry

- Application Summary : Amide compounds, including benzamides, are widely used in the pharmaceutical industry. As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .

- Methods : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results : Amide compounds are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Ultrasonic Irradiation

Pharmaceutical Industry

Propiedades

IUPAC Name |

3-amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6,11H2,1H3,(H,12,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVJXPHWVYMRGN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)